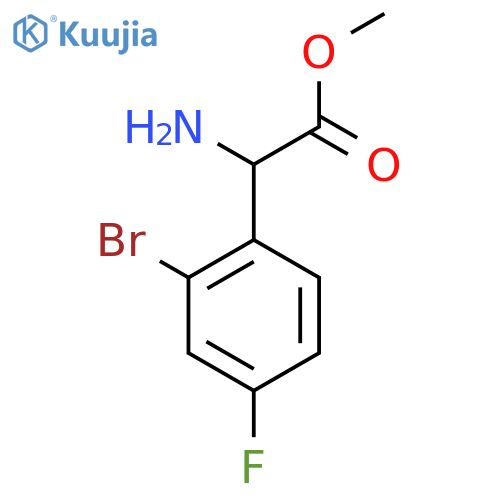

Cas no 1702401-65-7 (methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate)

1702401-65-7 structure

商品名:methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- METHYL2-AMINO-2-(2-BROMO-4-FLUOROPHENYL)ACETATE

- Benzeneacetic acid, α-amino-2-bromo-4-fluoro-, methyl ester

- methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate

- EN300-1911360

- 1702401-65-7

-

- インチ: 1S/C9H9BrFNO2/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8H,12H2,1H3

- InChIKey: CDHAENSZJWKJEE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C=CC=1C(C(=O)OC)N)F

計算された属性

- せいみつぶんしりょう: 260.98007g/mol

- どういたいしつりょう: 260.98007g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 52.3Ų

じっけんとくせい

- 密度みつど: 1.568±0.06 g/cm3(Predicted)

- ふってん: 296.2±35.0 °C(Predicted)

- 酸性度係数(pKa): 6.10±0.10(Predicted)

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1911360-0.5g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1911360-0.05g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 0.05g |

$587.0 | 2023-09-17 | ||

| Enamine | EN300-1911360-0.25g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 0.25g |

$642.0 | 2023-09-17 | ||

| Enamine | EN300-1911360-1.0g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 1g |

$871.0 | 2023-05-31 | ||

| Enamine | EN300-1911360-10.0g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 10g |

$3746.0 | 2023-05-31 | ||

| Enamine | EN300-1911360-2.5g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 2.5g |

$1370.0 | 2023-09-17 | ||

| Enamine | EN300-1911360-5g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 5g |

$2028.0 | 2023-09-17 | ||

| Enamine | EN300-1911360-1g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 1g |

$699.0 | 2023-09-17 | ||

| Enamine | EN300-1911360-0.1g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 0.1g |

$615.0 | 2023-09-17 | ||

| Enamine | EN300-1911360-5.0g |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate |

1702401-65-7 | 5g |

$2525.0 | 2023-05-31 |

methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

1702401-65-7 (methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate) 関連製品

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量